

Cross-reactivity studies of "2-Amino-5-bromo-N,N-dimethylbenzamide" derivatives

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Compound of Interest

Compound Name:	2-Amino-5-bromo-N,N-dimethylbenzamide
Cat. No.:	B590522

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A Comparative Guide to the Cross-Reactivity of Benzamide-Based PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of several prominent benzamide-based Poly(ADP-ribose) polymerase (PARP) inhibitors. While direct cross-reactivity studies for **"2-Amino-5-bromo-N,N-dimethylbenzamide"** are not publicly available, this document focuses on clinically relevant analogs that share the core benzamide scaffold. Understanding the selectivity of these inhibitors is crucial for predicting their efficacy and potential off-target effects in drug development.

Comparative Performance: Inhibition of PARP Family Enzymes

The primary targets of this class of drugs are PARP1 and PARP2, which are critical for the repair of DNA single-strand breaks. However, the broader PARP family consists of 17 members, and assessing inhibitor activity against other isoforms is key to understanding their full biological impact. The half-maximal inhibitory concentrations (IC₅₀) and inhibitory constants (K_i) for selected benzamide-based PARP inhibitors against various PARP isoforms are summarized below. Lower values indicate higher potency.

Compound	PARP1	PARP2	PARP3	TNKS1 (PARP5a)	TNKS2 (PARP5b)	Off-Target Kinase Activity
Olaparib	IC50: ~1-5 nM[1]	IC50: ~1-5 nM[1]	-	IC50: 1.90 μM[2]	IC50: 7.40 μM[2]	Did not bind significantly to any of the 392 kinases tested.[3]
Rucaparib	Ki: 1.4 nM[2]	Ki: 0.17 nM[2]	Inhibits[4]	IC50: 796 nM[2]	IC50: 486 nM[2]	Binds to 37 protein kinases, including potent inhibition of CDK16, PIM3, and DYRK1B. [3]
Talazoparib	Potent inhibitor[5] [6]	Potent inhibitor[5] [6]	-	-	-	Showed only weak binding to two kinases.[3]
Niraparib	IC50: 2.8 nM[7]	IC50: 0.6 nM[7]	-	-	-	Interacts with 23 protein kinases, with strong inhibition of DYRK1A and DYRK1B. [3]

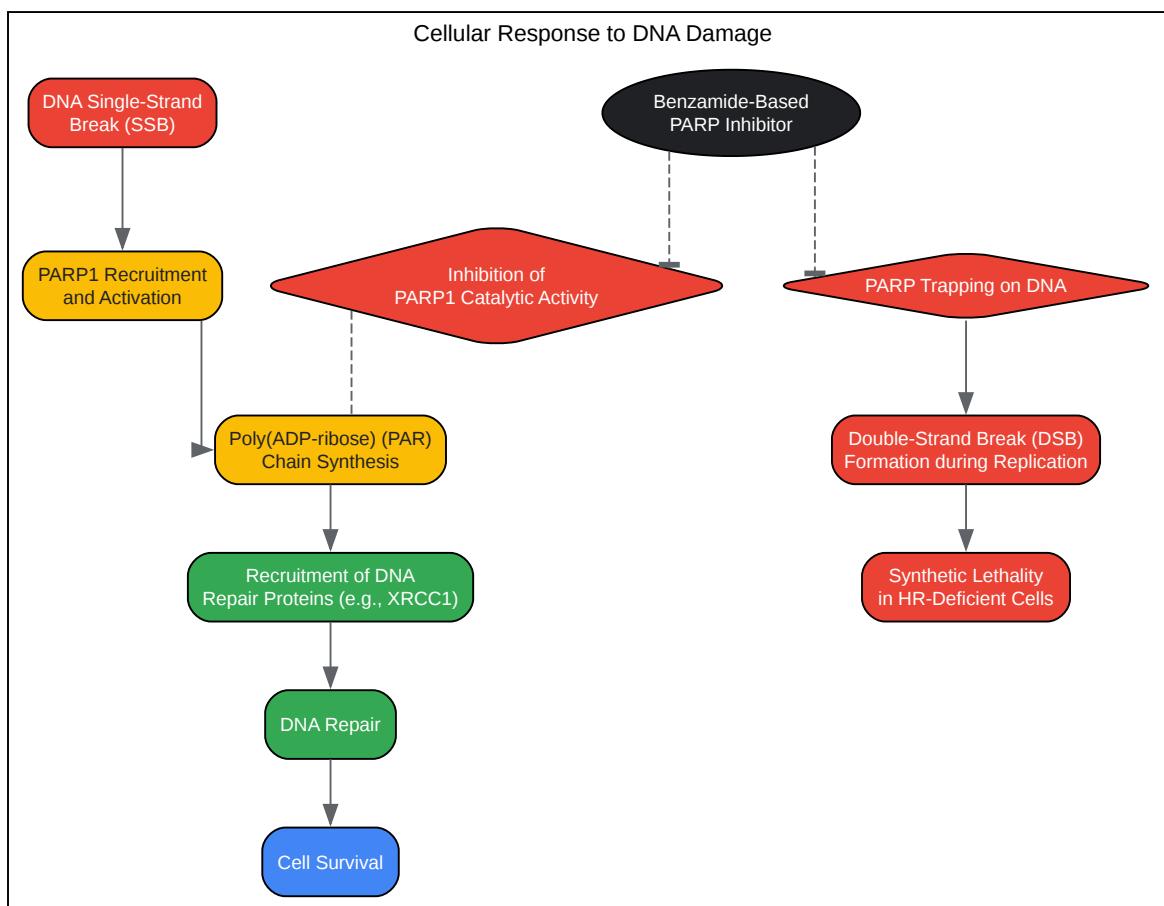
Veliparib	Ki: 5.2 nM[8][9]	Ki: 2.9 nM[8][9]	-	-	-	Does not have substantial effects on other receptors or ion channels at pharmacologically relevant concentrations.[8]
2-Amino-5-bromo-N,N-dimethylbenzamide	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available

Note: IC50 and Ki values can vary between different studies and assay conditions.

PARP-Mediated DNA Repair and Inhibition

The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism of action of PARP inhibitors.

PARP1 Signaling in DNA Single-Strand Break Repair

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Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Protocols

The following is a generalized protocol for an *in vitro* PARP enzyme inhibition assay, a common method for determining the potency of PARP inhibitors.

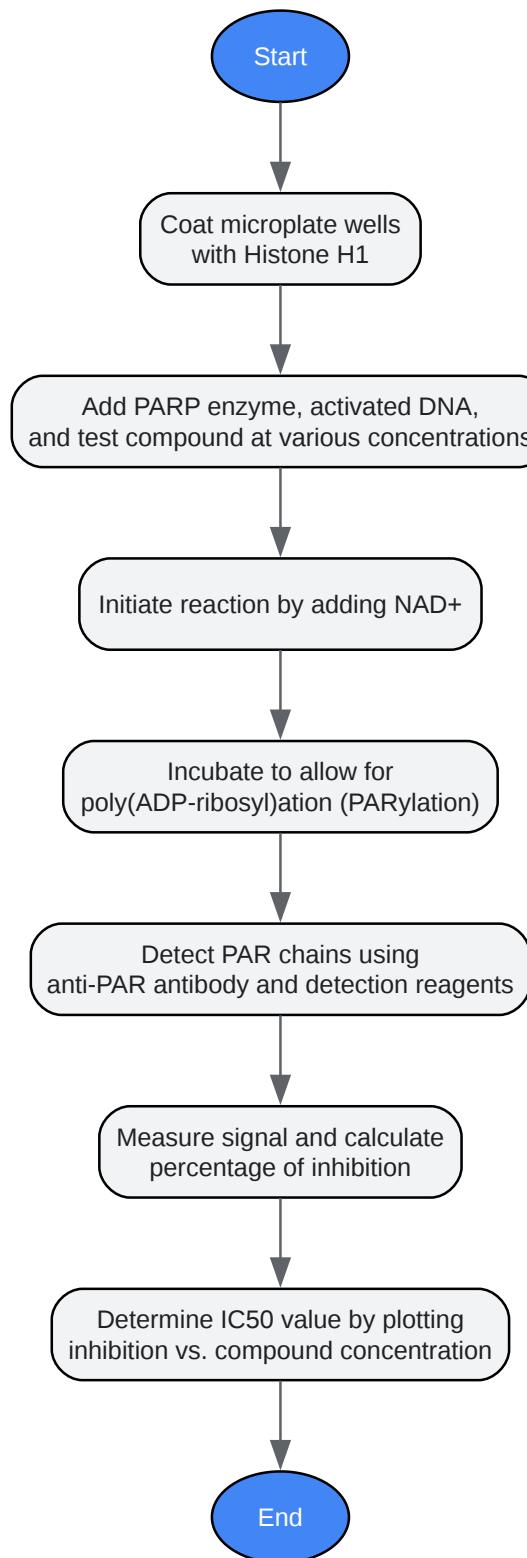
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PARP enzyme.

Materials:

- Recombinant human PARP enzyme (e.g., PARP1, PARP2)
- Histone H1 (substrate)
- Activated DNA
- NAD⁺ (nicotinamide adenine dinucleotide)
- Test compound (e.g., benzamide derivative)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT)
- Detection reagents (e.g., anti-PAR antibody, secondary antibody conjugated to HRP, chemiluminescent or colorimetric substrate)
- 96-well microplate

Workflow for PARP Inhibition Assay:

Workflow for In Vitro PARP Inhibition Assay

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Caption: A generalized workflow for determining the IC50 of a PARP inhibitor.

Procedure:

- Plate Coating: Histone H1 is immobilized on the surface of the microplate wells.
- Reaction Setup: Recombinant PARP enzyme, activated DNA, and varying concentrations of the test compound are added to the wells.
- Reaction Initiation: The enzymatic reaction is started by the addition of NAD⁺.
- Incubation: The plate is incubated to allow the PARP enzyme to catalyze the formation of poly(ADP-ribose) (PAR) chains on the histone substrate.
- Detection: The amount of PAR generated is quantified using an ELISA-based method with a primary antibody specific for PAR and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
- Data Analysis: The signal is measured, and the percentage of PARP activity inhibition is calculated for each concentration of the test compound.
- IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

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